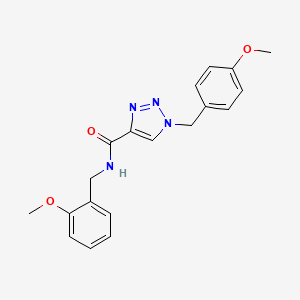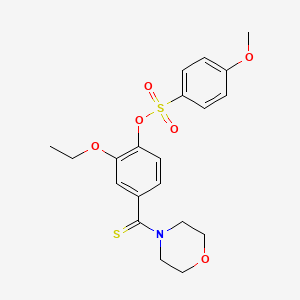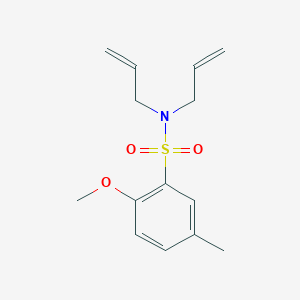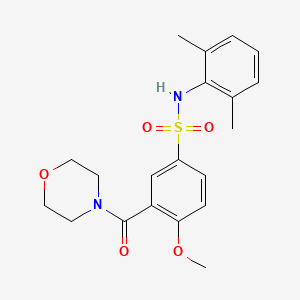
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes or proteins in the target cells.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, inhibit the growth of various fungal and bacterial strains, and reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and selectivity towards specific targets. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for the research on N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. These include:
1. Further investigation of the mechanism of action of this compound in different cell types and organisms.
2. Development of more efficient synthetic methods for the production of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide.
3. Exploration of the potential applications of this compound in the field of materials science, such as in the development of new polymers and coatings.
4. Investigation of the potential use of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent for various diseases, such as cancer and inflammation.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo to further understand its potential as a drug candidate.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a promising chemical compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. Further research is needed to fully understand its mechanism of action and potential uses as a therapeutic agent.
合成法
The synthesis of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a triazole ring.
科学的研究の応用
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been investigated for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-16-9-7-14(8-10-16)12-23-13-17(21-22-23)19(24)20-11-15-5-3-4-6-18(15)26-2/h3-10,13H,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDULBGBJCCDULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)



![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)
![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)


![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)

![3-bromo-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4934416.png)


![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)